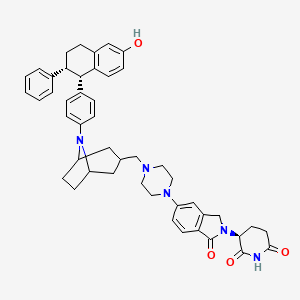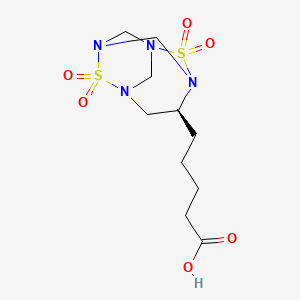
(S)-TETS-C4-acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-TETS-C4-acid is a chiral compound with significant interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by its specific stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-TETS-C4-acid typically involves several steps, starting from readily available precursors. One common method includes the use of asymmetric synthesis techniques to ensure the correct stereochemistry. The reaction conditions often involve the use of chiral catalysts and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher efficiency and scalability. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
(S)-TETS-C4-acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as halides or amines replace specific functional groups.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(S)-TETS-C4-acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and other biochemical processes.
Industry: this compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which (S)-TETS-C4-acid exerts its effects involves its interaction with specific molecular targets. These interactions often depend on the compound’s stereochemistry, which can influence binding affinity and activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of signal transduction processes.
Comparación Con Compuestos Similares
Similar Compounds
®-TETS-C4-acid: The enantiomer of (S)-TETS-C4-acid, with different stereochemistry and potentially different biological activity.
TETS-C4-alcohol: A related compound with an alcohol functional group instead of an acid.
TETS-C4-amine: Another related compound with an amine functional group.
Uniqueness
This compound is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various applications, particularly in fields where chirality plays a crucial role.
Propiedades
Fórmula molecular |
C10H18N4O6S2 |
|---|---|
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
5-[(4S)-2,2,7,7-tetraoxo-2λ6,7λ6-dithia-1,3,6,8-tetrazatricyclo[4.3.1.13,8]undecan-4-yl]pentanoic acid |
InChI |
InChI=1S/C10H18N4O6S2/c15-10(16)4-2-1-3-9-5-11-6-12-7-13(21(11,17)18)8-14(9)22(12,19)20/h9H,1-8H2,(H,15,16)/t9-/m0/s1 |
Clave InChI |
ZDHRXMOLWVULQQ-VIFPVBQESA-N |
SMILES isomérico |
C1[C@@H](N2CN3CN(S2(=O)=O)CN1S3(=O)=O)CCCCC(=O)O |
SMILES canónico |
C1C(N2CN3CN(S2(=O)=O)CN1S3(=O)=O)CCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![trisodium;2-[[6-[(4-amino-6-chloro-1,3,5-triazin-2-yl)-methylamino]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B15135483.png)

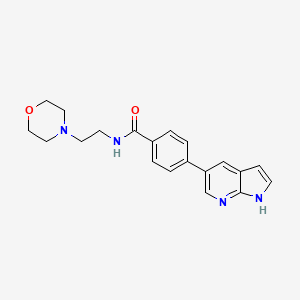


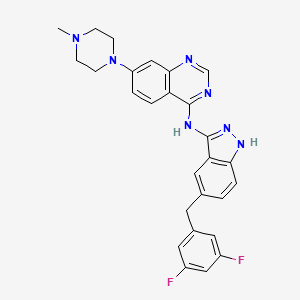
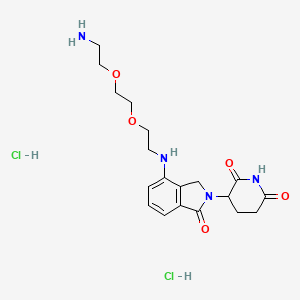
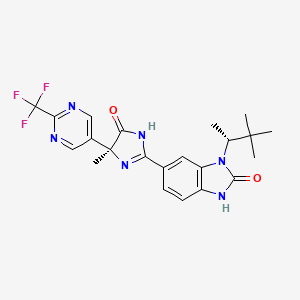
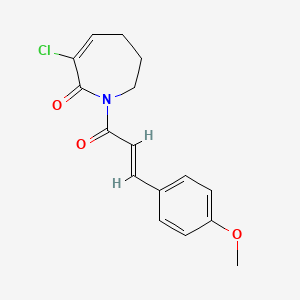

![(3S)-3-[[2-[5-[(4-methylpyridin-2-yl)amino]pentanoylamino]acetyl]amino]-3-(4-naphthalen-1-ylphenyl)propanoic acid](/img/structure/B15135552.png)
